molecular formula C15H16ClNO B12862245 1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride CAS No. 1187931-86-7

1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride

Cat. No.: B12862245
CAS No.: 1187931-86-7
M. Wt: 261.74 g/mol
InChI Key: RGTAKAXGVNNEGS-UHFFFAOYSA-N
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Description

1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an aminomethyl group attached to a phenyl ring, and a phenyl ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl chloride with benzyl cyanide in the presence of a base to form 3-nitrobenzyl cyanide. This intermediate is then reduced to 3-aminomethylbenzyl cyanide using hydrogenation. Finally, the compound is hydrolyzed and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenyl ethanone moiety can participate in π-π interactions, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances solubility and stability, making it more versatile for various applications compared to similar compounds.

Properties

CAS No.

1187931-86-7

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

1-[3-(aminomethyl)phenyl]-2-phenylethanone;hydrochloride

InChI

InChI=1S/C15H15NO.ClH/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12;/h1-9H,10-11,16H2;1H

InChI Key

RGTAKAXGVNNEGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN.Cl

Origin of Product

United States

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